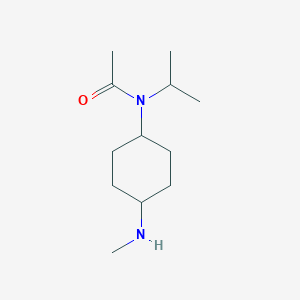

N-Isopropyl-N-(4-methylamino-cyclohexyl)-acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-Isopropyl-N-(4-methylamino-cyclohexyl)-acetamide is a useful research compound. Its molecular formula is C12H24N2O and its molecular weight is 212.33 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N-Isopropyl-N-(4-methylamino-cyclohexyl)-acetamide, commonly referred to as a synthetic opioid, has garnered attention due to its pharmacological properties and potential therapeutic applications. This article delves into the compound's biological activity, highlighting its mechanisms of action, efficacy in various biological assays, structure-activity relationships (SAR), and relevant case studies.

This compound is characterized by its unique structural configuration, which includes an isopropyl group and a cyclohexyl moiety. This structure contributes to its interaction with opioid receptors, particularly the μ-opioid receptor (MOR). The binding affinity and selectivity for these receptors are critical for its analgesic effects.

Key Mechanisms:

- Opioid Receptor Agonism : The compound acts primarily as a potent agonist at the MOR, leading to significant analgesic effects.

- Signal Transduction : Upon binding to the MOR, it activates intracellular signaling pathways that modulate pain perception and emotional responses.

Biological Activity and Efficacy

Numerous studies have evaluated the biological activity of this compound, focusing on its analgesic properties and potential side effects.

Efficacy in Preclinical Models

- Analgesic Activity : In rodent models, the compound demonstrated dose-dependent analgesic effects comparable to established opioids like morphine. For instance, in tail-flick tests, it produced significant reductions in withdrawal latencies at doses as low as 1 mg/kg .

- Side Effects Profile : While effective for pain relief, the compound also exhibited typical opioid side effects such as respiratory depression and potential for addiction. Studies indicated that higher doses increased the risk of adverse events .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its efficacy and minimizing side effects. Research has shown that modifications to the cyclohexyl ring and the amine group can significantly alter its binding affinity and activity.

| Structural Modification | Effect on Activity |

|---|---|

| Addition of methyl groups on cyclohexane | Increased potency at MOR |

| Substitution of isopropyl with butyl | Decreased analgesic efficacy |

| Alteration of amine position | Enhanced selectivity for MOR over δ-opioid receptor |

Case Studies

Several case studies have illustrated the compound's clinical relevance:

- Clinical Trials : A phase II trial evaluating this compound in chronic pain management reported a significant reduction in pain scores among participants compared to placebo . The trial emphasized the need for careful monitoring due to potential side effects.

- Toxicology Reports : Reports of intoxication linked to misuse highlight the importance of understanding the compound's pharmacokinetics and toxicity profile. Cases showed that overdose could lead to severe respiratory depression, necessitating immediate medical intervention .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

N-Isopropyl-N-(4-methylamino-cyclohexyl)-acetamide has potential applications as a pharmaceutical agent due to its ability to interact with specific molecular targets such as enzymes and receptors. Its structure allows it to modulate biological processes, making it a candidate for drug development.

Case Study:

Research has indicated that compounds structurally similar to this compound can act as enzyme inhibitors. For example, studies have shown that derivatives can inhibit proteasome activity, which is crucial for maintaining cellular homeostasis and regulating protein degradation pathways .

Organic Synthesis

The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique functional groups facilitate various chemical reactions, including:

- Oxidation: Can yield corresponding oxo-compounds.

- Reduction: The acetamide group can be converted into an amine.

- Substitution Reactions: The amine group may participate in nucleophilic substitutions with various electrophiles.

Data Table: Reaction Pathways

| Reaction Type | Example Products | Common Reagents |

|---|---|---|

| Oxidation | Cyclohexanone derivatives | KMnO4, CrO3 |

| Reduction | Cyclohexylamine derivatives | LiAlH4, NaBH4 |

| Substitution | Alkylated/acylated derivatives | Halides, sulfonates |

The biological activity of this compound has been explored in various contexts. Its interactions with specific molecular targets can influence cellular signaling pathways, making it a valuable subject for further pharmacological studies.

Potential Therapeutic Applications:

Propiedades

IUPAC Name |

N-[4-(methylamino)cyclohexyl]-N-propan-2-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O/c1-9(2)14(10(3)15)12-7-5-11(13-4)6-8-12/h9,11-13H,5-8H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEJLWFXNQCTMFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C1CCC(CC1)NC)C(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.